Elevated Lipophilicity (LogP 3.311) Relative to 3-Halo and Parent Indole-5-carboxylic Acids
3-Iodo-1H-indole-5-carboxylic acid exhibits a LogP of 3.311, which is 0.68 log units higher than 3-bromo-1H-indole-5-carboxylic acid (LogP 2.6286), 0.90 log units higher than 3-chloro-1H-indole-5-carboxylic acid (LogP 2.41), and approximately 1.24-1.44 log units higher than the unsubstituted indole-5-carboxylic acid (LogP 1.87-2.07) [1][2][3]. This difference in lipophilicity is quantitatively significant, as a ΔLogP of >0.5 can alter membrane permeability and target binding in biological systems [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.311 |
| Comparator Or Baseline | 3-Bromo-1H-indole-5-carboxylic acid (LogP 2.6286); 3-Chloro-1H-indole-5-carboxylic acid (LogP 2.41); Indole-5-carboxylic acid (LogP 1.87-2.07) |
| Quantified Difference | ΔLogP = +0.68 (vs. bromo); +0.90 (vs. chloro); +1.24-1.44 (vs. parent) |
| Conditions | Calculated/predicted LogP values from vendor databases (ChemBase, Molbase, Fluorochem) |
Why This Matters
Higher LogP influences compound partitioning, which can be exploited to optimize blood-brain barrier penetration, cellular uptake, or hydrophobic binding pocket interactions in medicinal chemistry campaigns.
- [1] ChemBase. 3-Iodo-1H-indole-5-carboxylic acid. Product No. EN300-73056. LogP 3.311. Accessed April 2026. View Source
- [2] Molbase. 3-Bromoindole-5-carboxylic Acid. CAS 916179-87-8. LogP 2.6286. Accessed April 2026. View Source
- [3] ChemBase. 1H-Indole-5-carboxylic acid. CAS 142396-03-0. LogP 2.067. Accessed April 2026. View Source
- [4] Arnsmann, M.; Hanekamp, W.; Elfringhoff, A. S. Structure–activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. Eur. J. Med. Chem. 2017, 125, 1107-1114. View Source
